3-(2-Chlorophenyl)sulfonyl-1-[4-(2-cyclopropyl-2-oxoethyl)-6-methoxy-1,3,5-triazin-2-yl]-1-methylurea
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Overview
Description
3-(2-Chlorophenyl)sulfonyl-1-[4-(2-cyclopropyl-2-oxoethyl)-6-methoxy-1,3,5-triazin-2-yl]-1-methylurea is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)sulfonyl-1-[4-(2-cyclopropyl-2-oxoethyl)-6-methoxy-1,3,5-triazin-2-yl]-1-methylurea typically involves multiple steps, starting from readily available starting materials. The process may include the formation of the triazine ring, followed by the introduction of the sulfonyl and urea groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorophenyl)sulfonyl-1-[4-(2-cyclopropyl-2-oxoethyl)-6-methoxy-1,3,5-triazin-2-yl]-1-methylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield different urea derivatives.
Scientific Research Applications
3-(2-Chlorophenyl)sulfonyl-1-[4-(2-cyclopropyl-2-oxoethyl)-6-methoxy-1,3,5-triazin-2-yl]-1-methylurea has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may be used in studies related to enzyme inhibition or as a probe to understand biological pathways.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)sulfonyl-1-[4-(2-cyclopropyl-2-oxoethyl)-6-methoxy-1,3,5-triazin-2-yl]-1-methylurea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-[2-[4-(4-chlorophenyl)sulfonyl-1-piperazinyl]-2-oxoethyl]-5-(2-methylpropyl)imidazolidine-2,4-dione
- 3-[[2-[4-(4-chlorophenyl)sulfonyl-1-piperazinyl]-2-oxoethyl]thio]-6-methyl-2H-1,2,4-triazin-5-one
Uniqueness
3-(2-Chlorophenyl)sulfonyl-1-[4-(2-cyclopropyl-2-oxoethyl)-6-methoxy-1,3,5-triazin-2-yl]-1-methylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-(2-chlorophenyl)sulfonyl-1-[4-(2-cyclopropyl-2-oxoethyl)-6-methoxy-1,3,5-triazin-2-yl]-1-methylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN5O5S/c1-23(17(25)22-29(26,27)13-6-4-3-5-11(13)18)15-19-14(20-16(21-15)28-2)9-12(24)10-7-8-10/h3-6,10H,7-9H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDXILNHFGYWCRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC(=NC(=N1)CC(=O)C2CC2)OC)C(=O)NS(=O)(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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